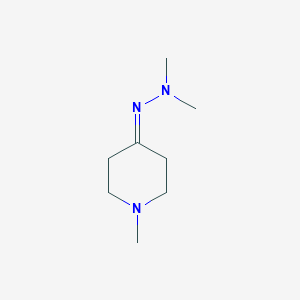
Dimethylhydrazone-1-methyl-4-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylhydrazone-1-methyl-4-piperidinone is an organic compound with the molecular formula C8H17N3. It is an intermediate in the synthesis of various pharmaceutical compounds, including narcotic analgesics like α-Meprodine Hydrochloride. This compound is also an analogue of Proline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylhydrazone-1-methyl-4-piperidinone can be synthesized through the reaction of 1-methyl-4-piperidinone with dimethylhydrazine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions . The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylhydrazone-1-methyl-4-piperidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
Dimethylhydrazone-1-methyl-4-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly narcotic analgesics.
Industry: Employed in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of Dimethylhydrazone-1-methyl-4-piperidinone involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or receptors, leading to the desired pharmacological effects. The exact molecular pathways and targets depend on the specific application and the compound it is used to synthesize .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-piperidinone: A precursor in the synthesis of Dimethylhydrazone-1-methyl-4-piperidinone.
Proline: An analogue of this compound.
N-Methyl-4-piperidone: Another similar compound used in organic synthesis
Uniqueness
This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of narcotic analgesics and other pharmaceutical compounds. Its ability to undergo various chemical reactions and form different products adds to its versatility in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H17N3 |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
N-methyl-N-[(1-methylpiperidin-4-ylidene)amino]methanamine |
InChI |
InChI=1S/C8H17N3/c1-10(2)9-8-4-6-11(3)7-5-8/h4-7H2,1-3H3 |
Clave InChI |
DGVACJGOKLNZFF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=NN(C)C)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


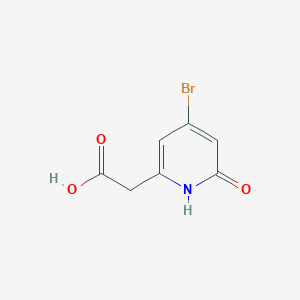

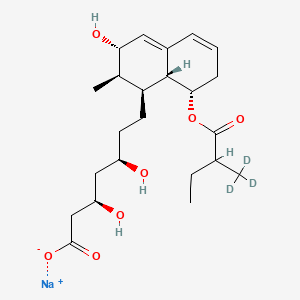
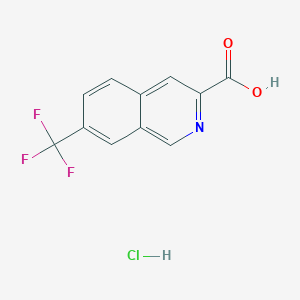
![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
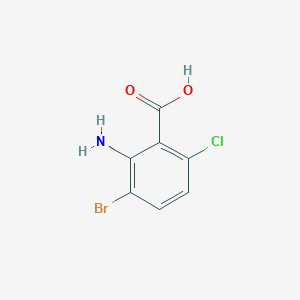

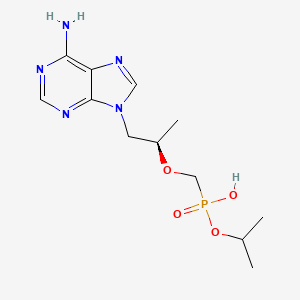
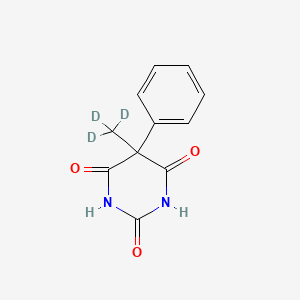

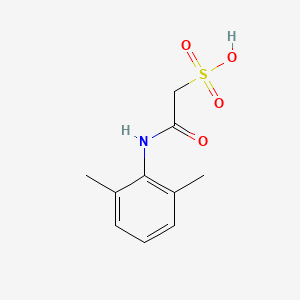
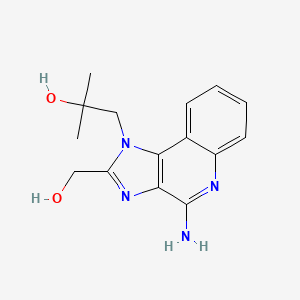
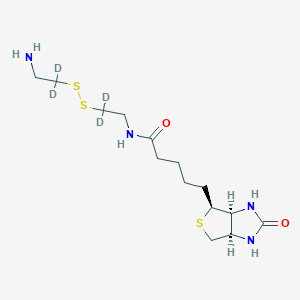
![[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)
